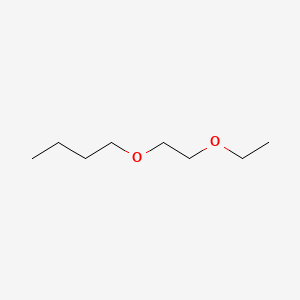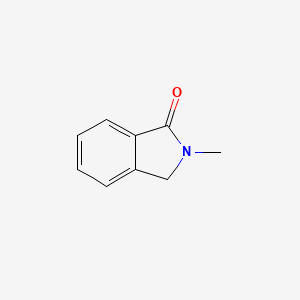
Dimethylberyllium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylberyllium is an organometallic compound with the chemical formula ( \text{C}_2\text{H}_6\text{Be} ). It is one of the simplest organoberyllium compounds and is known for its high reactivity and toxicity. The compound is characterized by the presence of two methyl groups bonded to a beryllium atom. This compound is primarily used in research settings due to its reactivity and the challenges associated with handling it safely .
Preparation Methods
Dimethylberyllium can be synthesized through several methods:
Chemical Reactions Analysis
Dimethylberyllium undergoes various types of chemical reactions, including:
Oxidation: this compound can react with oxygen to form beryllium oxide and methane.
Hydrolysis: It reacts vigorously with water to produce beryllium hydroxide and methane.
Reaction with Hydrogen-Containing Compounds: This compound reacts with compounds containing reactive hydrogen atoms, such as alcohols and amines, to form methane and corresponding beryllium compounds
Common reagents used in these reactions include oxygen, water, alcohols, and amines. The major products formed from these reactions are typically beryllium oxides, hydroxides, and various organoberyllium compounds.
Scientific Research Applications
Dimethylberyllium has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoberyllium compounds.
Catalysis: It is studied for its potential use in catalytic processes, particularly in polymerization reactions.
Mechanism of Action
The reactivity of dimethylberyllium is primarily due to the presence of the highly reactive beryllium-carbon bonds. These bonds can readily participate in various chemical reactions, including nucleophilic substitution and oxidative addition. The compound’s mechanism of action involves the formation of reactive intermediates that can further react with other compounds to form stable products .
Comparison with Similar Compounds
Dimethylberyllium can be compared with other organoberyllium compounds such as:
Diethylberyllium: Similar in structure but with ethyl groups instead of methyl groups.
Diphenylberyllium: Contains phenyl groups and has different electronic properties and reactivity compared to this compound.
Beryllocene: An organometallic compound with cyclopentadienyl ligands, showing different coordination chemistry and reactivity.
This compound is unique due to its simplicity and high reactivity, making it a valuable compound for studying fundamental organometallic chemistry.
Properties
IUPAC Name |
beryllium;carbanide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.Be/h2*1H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGFPOASROGREL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Be+2].[CH3-].[CH3-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Be |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
39.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
506-63-8 |
Source


|
| Record name | Dimethylberyllium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DIMETHYLBERYLLIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCA223KYCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,3-Dihydropyrido[3,4-d]pyridazine-1,4-dione](/img/structure/B1605197.png)



